Diethyl 2-oxosuccinate,sodium salt

Description

BenchChem offers high-quality Diethyl 2-oxosuccinate,sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-oxosuccinate,sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

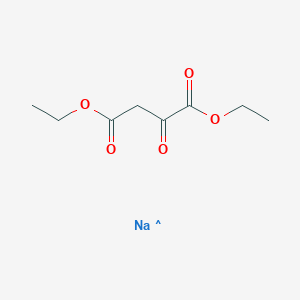

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12NaO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |

InChI Key |

QOVPDFNTAORTRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(=O)OCC.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-Oxosuccinate, Sodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl 2-oxosuccinate, sodium salt (CAS Number: 40876-98-0), a versatile reagent pivotal in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. This document delves into its chemical identity, synthesis, key applications with detailed experimental protocols, and essential analytical characterization techniques, offering field-proven insights for researchers and scientists.

Chemical Identity and Physicochemical Properties

Diethyl 2-oxosuccinate, sodium salt, is a stable and versatile chemical intermediate. A comprehensive understanding of its properties is fundamental to its effective application in research and development.

Synonyms:

-

Oxalacetic acid diethyl ester, sodium salt[1]

-

Sodium diethyl oxalacetate[1]

-

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate[3]

Table 1: Physicochemical Properties of Diethyl 2-Oxosuccinate, Sodium Salt

| Property | Value | Source(s) |

| CAS Number | 40876-98-0 | [1][2][4][5][6] |

| Molecular Formula | C₈H₁₁NaO₅ | [2][4][6] |

| Molecular Weight | 210.16 g/mol | [1][2][4][6] |

| Appearance | White to light yellow or beige crystalline powder | [7][8] |

| Melting Point | 188-190 °C (literature) | [1][9] |

| Solubility | Soluble in water. | [8] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [8] |

| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). | [8] |

Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt via Claisen Condensation

The industrial and laboratory-scale synthesis of Diethyl 2-oxosuccinate, sodium salt is predominantly achieved through a Claisen condensation reaction between diethyl oxalate and ethyl acetate, utilizing a strong base such as sodium ethoxide.[10][11][12] The causality behind this choice of reaction lies in the fact that diethyl oxalate lacks α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophilic acceptor for the enolate of ethyl acetate.[10][13] This directed reactivity is crucial for achieving a high yield of the desired product.

A notable process improvement involves the order of addition of the reactants. Adding the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate, rather than the reverse, results in a more manageable, free-flowing product slurry that is easier to filter and purify.[5][7]

Synthesis Mechanism: The Claisen Condensation

The mechanism proceeds through several key steps, each with a clear causal relationship driving the reaction forward.

Diagram 1: Mechanism of the Claisen Condensation for the Synthesis of Diethyl 2-Oxosuccinate, Sodium Salt

Caption: The Claisen condensation mechanism for synthesizing Diethyl 2-oxosuccinate, sodium salt.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a patented method designed to produce a free-flowing product, facilitating easier handling and purification.[5][7]

Materials:

-

Diethyl oxalate, freshly distilled (150 g)

-

Ethyl acetate (91.1 g)

-

21% solution of sodium ethoxide in ethanol (325 g)

-

Ethanol for washing

-

Ice bath

Equipment:

-

Two-liter reaction kettle with a mechanical stirrer, addition funnel, thermometer, and thermowatch.

-

Vacuum filtration apparatus.

-

Drying oven.

Procedure:

-

Reaction Setup: Charge the reaction kettle with 150 g of freshly distilled diethyl oxalate and 91.1 g of ethyl acetate.

-

Cooling: Cool the contents of the kettle to a temperature between 0°C and 15°C using an ice bath.

-

Addition of Base: Add the 325 g of 21% sodium ethoxide solution dropwise into the kettle via the addition funnel while maintaining the temperature between 0°C and 15°C. Stir the mixture mechanically throughout the addition.

-

Reaction: Continue stirring the mixture at 0°C to 15°C for 4 hours. During this time, the contents will become opaque, and a reddish-brown solid will form.

-

Heating: After the 4-hour stirring period, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 80°C) for 30 minutes.

-

Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. The product will precipitate as a paste-like solid. For improved crystallization, seeding with a small amount of solid sodium diethyl oxalacetate (0.2 g) can be performed at 45°C during the cool-down period.[7]

-

Isolation: Filter the solid product using vacuum filtration.

-

Washing: Wash the filter cake with a generous volume of ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the solid product. For optimal results, the material can be crushed into a fine powder and dried under vacuum at 60°C for 6 hours.[7] This yields a free-flowing crystalline product.

Applications in the Synthesis of Pharmaceutically Relevant Heterocycles

Diethyl 2-oxosuccinate, sodium salt is a valuable building block for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their biological activities.[9][14] Its dicarbonyl functionality and enolizable nature provide multiple reactive sites for cyclization reactions.

Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

Spirooxindoles are a class of compounds with a wide range of biological activities. Diethyl 2-oxosuccinate, sodium salt can be utilized in a one-pot, multi-component reaction to synthesize complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[1][15][16]

Diagram 2: Workflow for the Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

Caption: A generalized workflow for the multi-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].

The following is a general procedure for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using a heterogeneous catalyst, which can often be adapted for catalyst-free conditions depending on the specific substrates.[16]

Materials:

-

Hydrazine (1 mmol)

-

Diethyl 2-oxosuccinate, sodium salt (or another β-keto ester) (1 mmol)

-

Isatin derivative (1 mmol)

-

Malononitrile or ethyl cyanoacetate (1 mmol)

-

Catalyst (e.g., Fe₃O₄@L-arginine, 8 mol%) (optional)[16]

-

Dichloromethane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the hydrazine (1 mmol), diethyl 2-oxosuccinate, sodium salt (1 mmol), isatin derivative (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol). If using a catalyst, add it at this stage.

-

Reaction: Stir the reaction mixture under solvent-free conditions at room temperature for the appropriate time, as determined by monitoring the reaction progress.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, dissolve the reaction mixture in dichloromethane. If a magnetic catalyst was used, it can be separated at this stage using a magnet.

-

Purification: The product can be purified by appropriate methods such as recrystallization or column chromatography to yield the desired spiro[indoline-3,4′-pyrano[2,3-c]pyrazole].

Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles

2,3-Dioxopyrrolidines are important synthetic intermediates. A straightforward one-pot synthesis of ethyl 4-(hetero)aryl-2,5-dihydro-1H-pyrrole-3-carboxylates can be achieved using diethyl 2-oxosuccinate, sodium salt.[1][17]

This protocol describes a one-pot reaction to synthesize 2,3-dioxo-5-(substituted)arylpyrroles.[1]

Materials:

-

Diethyl 2-oxosuccinate, sodium salt (1 equivalent)

-

30% Methylamine solution in absolute ethanol (1 equivalent)

-

Substituted aldehyde (1 equivalent)

-

Ethanol

-

Ice-water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: Prepare a suspension of diethyl 2-oxosuccinate, sodium salt (1 equiv.), 30% methylamine solution in absolute ethanol (1 equiv.), and the desired aldehyde (1 equiv.) in ethanol.

-

Heating: Heat the suspension at reflux for approximately 30 minutes, or until a complete solution is formed.

-

Quenching: After cooling the reaction mixture, pour it into ice-water.

-

Acidification: Acidify the aqueous mixture with hydrochloric acid. A precipitate will form.

-

Isolation: Filter the precipitate and wash it with water and then with diethyl ether to remove any residual aldehyde.

-

Drying: Dry the product under reduced pressure to obtain the 2,3-dioxopyrrolidine with sufficient purity for many subsequent applications.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Diethyl 2-oxosuccinate exists in equilibrium between its keto and enol forms.[18] The sodium salt is the enolate form. This tautomerism is a key feature of its reactivity, as the enol or enolate is the nucleophilic species in reactions such as the Claisen condensation. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. In many cases, the enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Diagram 3: Keto-Enol Tautomerism of Diethyl 2-Oxosuccinate

Caption: The equilibrium between the keto and enol forms of Diethyl 2-oxosuccinate.

Analytical Characterization

Ensuring the identity and purity of Diethyl 2-oxosuccinate, sodium salt, and its reaction products is crucial for reproducible and reliable research. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretching vibrations for the ester and ketone groups. A C=C stretching vibration may be observed for the enol form. A strong C-O stretching band for the ester is also expected. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of purity. | ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet). A signal for the vinylic proton in the enol form or the α-proton in the keto form. ¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl groups, and the vinylic carbons of the enol form.[3][14] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and monitoring reaction progress. | A single major peak under appropriate chromatographic conditions would indicate high purity. Can be used to track the consumption of starting materials and the formation of the product over time. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Gas Chromatography (GC) | Purity assessment and identification. | Can be used to identify the sodium salt of diethyl oxalacetate and assess its purity.[7] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling Diethyl 2-oxosuccinate, sodium salt.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation.[9]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are essential.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed and under an inert atmosphere as it is moisture-sensitive.

Conclusion

Diethyl 2-oxosuccinate, sodium salt is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules of interest to the pharmaceutical industry. Its utility in multi-component reactions for the efficient synthesis of diverse heterocyclic scaffolds underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, key applications with detailed protocols, and analytical characterization, offering a solid foundation for its effective use in the laboratory.

References

- Google Patents.

- Gein, V. L., Zamaraeva, T. M., & Slepukhin, P. A. (2017). Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. Tetrahedron Letters, 58(2), 134-136.

- Google Patents.

- Naeimi, H., & Alishahi, M. (2017).

-

Splendid Labs. Diethyl Oxalacetate Sodium Salt product page. [Link]

- Mohammat, M. F., Shaameri, Z., & Hamzah, A. S. (2009). Synthesis of 2,3-Dioxo-5-(substituted)

-

Scilit. Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4′-pyrano[2,3- c ]pyrazoles]. [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

University of Babylon. The Claisen Condensation. [Link]

-

ResearchGate. Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]. [Link]

-

ResearchGate. Synthesis of spiro[indoline‐3,4′‐pyrano[2,3‐c]pyrazoles] catalyzed by.... [Link]

-

ResearchGate. Synthesis of 2,3-dioxo-5-(substituted)arylpyrroles 1a-d. [Link]

-

Organic Syntheses. ethyl ethoxalylpropionate. [Link]

-

OpenMETU. Asymmetric Synthesis of Trifluoromethyl Substituted Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives with Chiral Bifunctional Organocatalysts. [Link]

-

Organic Syntheses. cetylmalonic ester. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

PubChem. Diethyl sodium oxalacetate. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

PubMed. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives.... [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Chemistry Steps. Keto Enol Tautomerization. [Link]

-

MDPI. Keto–Enol Tautomerism | Encyclopedia. [Link]

Sources

- 1. Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxalacetic Acid Diethyl Ester Sodium Salt | CAS 40876-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]

- 5. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 6. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 8. Diethyl Oxalacetate Sodium Salt | LGC Standards [lgcstandards.com]

- 9. ジエチルオキサルアセタート ナトリウム塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

Introduction: The Role of Sodium Diethyl Oxaloacetate in Modern Synthesis

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Diethyl Oxaloacetate

Sodium diethyl oxaloacetate, the sodium salt of a β-keto ester, is a pivotal reagent in synthetic organic chemistry.[1] Its unique molecular architecture, featuring multiple reactive centers, makes it an exceptionally versatile building block for constructing complex molecular frameworks.[1] For researchers and professionals in drug development and materials science, a thorough understanding of its properties is not merely academic; it is fundamental to its effective application. This compound serves as a cornerstone intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals like herbicides, and dyes.[1][2] Its involvement in classic chemical transformations, such as the Claisen condensation for its formation and subsequent use in Michael additions and syntheses of heterocyclic systems, underscores its importance.[1][3]

This guide provides a Senior Application Scientist's perspective on the core physical and chemical characteristics of sodium diethyl oxaloacetate. It moves beyond a simple recitation of data, offering insights into the causality behind its behavior and outlining robust protocols for its synthesis and characterization.

Section 1: Core Physicochemical Characteristics

The utility of a chemical reagent is intrinsically linked to its physical properties. These characteristics dictate storage conditions, solvent selection, and handling procedures. Sodium diethyl oxaloacetate is typically encountered as a solid, ranging in appearance from a white or beige to a light orange crystalline powder.[4][5] It is known to be moisture-sensitive, a critical consideration for its long-term stability and reactivity.[6][7]

All quantitative data regarding the fundamental physical and chemical properties of sodium diethyl oxaloacetate are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [6][8] |

| Synonyms | Diethyl oxalacetate sodium salt, Sodium diethyl oxobutanedioate | [8][9] |

| CAS Number | 40876-98-0 | [9][10] |

| Molecular Formula | C₈H₁₁NaO₅ | [8][10][11] |

| Molecular Weight | 210.16 g/mol | [8][9][10] |

| Appearance | Beige to light orange crystalline powder | [4][5] |

| Melting Point | 188-190 °C (lit.) | [9][10][11][12] |

| Boiling Point | 265.4 °C at 760 mmHg (for the parent acid) | [11][13] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [4][6][10] |

| Stability | Stable under normal conditions; moisture sensitive | [4][7] |

Section 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of sodium diethyl oxaloacetate is dominated by its nature as the enolate salt of a β-keto ester. This structure confers significant stability while providing a nucleophilic carbon center and electrophilic ester groups, making it a valuable synthetic intermediate.

Synthesis via Claisen Condensation

The industrial preparation of sodium diethyl oxaloacetate is a classic example of a crossed Claisen condensation.[3] In this reaction, diethyl oxalate and ethyl acetate are reacted in the presence of a strong base, typically sodium ethoxide.[2] The ethoxide deprotonates the α-carbon of ethyl acetate, which then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate eliminates an ethoxide ion to form the β-keto ester, which is then deprotonated by the base to yield the stable sodium enolate salt.[3]

A patent for an improved process emphasizes adding the sodium ethoxide solution to a mixture of the esters, rather than the other way around, to maintain a free-flowing reaction mixture that does not solidify in the reactor.[2] This procedural nuance is critical for scalability and process efficiency.

Caption: Synthesis of Sodium Diethyl Oxaloacetate via Claisen Condensation.

Key Reactions and Applications

Sodium diethyl oxaloacetate is a precursor for a multitude of more complex molecules. Its reactivity makes it a valuable tool for generating heterocyclic compounds, which form the core of many pharmaceutical agents.

-

Synthesis of Pyrazolone Derivatives: It is a key starting material for creating pyrazolone-based molecules, which are found in various dyes and medicinal products.[2]

-

Multi-component Reactions: The compound is used in one-pot reactions to synthesize complex structures like spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[9][14][15]

-

Precursor to Oxaloacetic Acid: It is used in the preparation of oxaloacetic acid, a crucial intermediate in the citric acid cycle.[1][5][6]

-

Pharmaceutical and Agrochemical Intermediate: It serves as an active intermediate in the development of anti-inflammatory drugs, analgesics, and herbicides.[1][2][16]

Section 3: Experimental Protocols and Characterization

Verifying the identity, purity, and properties of sodium diethyl oxaloacetate is paramount for its effective use in research and development. The following section outlines standard methodologies.

Protocol: Synthesis of Sodium Diethyl Oxaloacetate

This protocol is adapted from established industrial methods and is intended for laboratory-scale synthesis.[2]

Objective: To synthesize sodium diethyl oxaloacetate via Claisen condensation.

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (18-21 wt%)

-

Reaction vessel with stirring and temperature control

-

Addition funnel

Procedure:

-

Reactor Setup: Charge a suitable reactor with stoichiometric amounts of diethyl oxalate and ethyl acetate.

-

Cooling: Cool the mixture in the reactor to a temperature between 0 °C and 15 °C while stirring.[2]

-

Base Addition: Slowly add the sodium ethoxide solution from an addition funnel to the ester mixture. The rate of addition should be controlled to maintain the reaction temperature between 5 °C and 15 °C.[2]

-

Reaction: Continue stirring the reaction mixture for a minimum of 2-4 hours at a temperature of 5 °C to 15 °C.[2]

-

Heating: After the initial reaction period, heat the product mixture to approximately 75 °C for 30-60 minutes to ensure the reaction goes to completion.[2]

-

Isolation: Cool the mixture to room temperature. The solid product, sodium diethyl oxaloacetate, can then be recovered by filtration.

-

Purification: The recovered solid can be washed with boiling diethyl ether until the solvent remains colorless and then dried.[5]

Protocol: Characterization Workflow

A multi-step approach is required to confirm the identity and purity of the synthesized product.

Caption: Analytical Workflow for Characterizing Sodium Diethyl Oxaloacetate.

1. Spectroscopic Analysis (¹H NMR):

-

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure.

-

Methodology: Dissolve a small sample in a suitable deuterated solvent, such as DMSO-d₆.[17] Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Results: The spectrum should show characteristic signals for the two ethyl groups (a triplet and a quartet) and a singlet for the vinylic proton, confirming the enolate structure.

2. Spectroscopic Analysis (FTIR):

-

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present in the molecule.

-

Methodology: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Expected Results: The spectrum will display strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the enolate system.

3. Purity Assessment (Titration):

-

Rationale: A neutralization titration provides a quantitative measure of the purity (assay) of the basic salt.

-

Methodology: Accurately weigh a sample of the compound and dissolve it in water. Titrate the solution with a standardized acid (e.g., HCl) to a phenolphthalein endpoint.

-

Calculation: The purity is calculated based on the amount of acid required to neutralize the sample. Commercial grades typically have a purity of 95% or higher.[9][12][18]

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of sodium diethyl oxaloacetate and ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye irritation (Eye Irrit. 2).[7][9][19] It may also cause skin irritation.[4][9]

-

Handling: Use in a well-ventilated area.[4][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust.[4][19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to protect it from moisture, to which it is sensitive.[4][6][7] Keep away from strong oxidizing agents and acids.[4][6]

References

-

ChemBK. (2024, April 10). Sodium diethyl oxaloacetate. [Link]

- Google Patents. (1990).

-

Ottokemi. Diethyl oxalacetate sodium salt, 95% 40876-98-0 India. [Link]

-

SLS Ireland. Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. [Link]

-

Thermo Scientific Alfa Aesar. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online. [Link]

-

PubChem - NIH. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655. [Link]

-

Mol-Instincts. Diethyl oxalacetate(CAS:108-56-5). [Link]

-

Chemsrc. (2025, August 25). diethyl oxalacetate sodium salt | CAS#:52980-17-3. [Link]

-

Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Diethyl oxalacetate, sodium salt. [Link]

-

SLS. Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH. [Link]

-

ResearchGate. One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. [Link]

-

SpectraBase. Diethyl oxalacetate sodium salt - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 3. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Diethyl oxalacetate sodium salt | 40876-98-0 [chemicalbook.com]

- 6. fishersci.fi [fishersci.fi]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 草乙酸二乙酯 钠盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Diethyl oxalacetate sodium salt, 95% 40876-98-0 India [ottokemi.com]

- 13. diethyl oxalacetate sodium salt | CAS#:52980-17-3 | Chemsrc [chemsrc.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. usbio.net [usbio.net]

- 17. spectrabase.com [spectrabase.com]

- 18. labproinc.com [labproinc.com]

- 19. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Diethyl 2-Oxosuccinate, Sodium Salt: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of diethyl 2-oxosuccinate, sodium salt, a key intermediate in various synthetic pathways, including those for pharmaceuticals and dyes.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative data, this guide synthesizes fundamental principles of solubility, provides qualitative assessments, and presents a detailed experimental protocol for determining precise solubility in various organic solvents. This approach empowers researchers to generate the specific data required for their applications, ensuring optimal experimental design and outcomes.

Introduction: The Significance of Solubility in Synthetic Chemistry

Diethyl 2-oxosuccinate, sodium salt, also known as diethyl oxalacetate sodium salt, is a versatile C4 building block.[3] Its utility as a precursor in the synthesis of heterocyclic compounds, such as pyrazolone derivatives, and other medicinally relevant scaffolds underscores the importance of understanding its physical and chemical properties.[2] Solubility, a fundamental physicochemical parameter, dictates the choice of solvent for a chemical reaction, influences the rate of reaction, and is paramount in designing crystallization and purification processes. For drug development professionals, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor influencing bioavailability and formulation strategies.[4]

This guide will delve into the theoretical underpinnings of the solubility of ionic organic compounds in organic solvents, provide a qualitative assessment of the solubility of diethyl 2-oxosuccinate, sodium salt, and offer a practical, step-by-step methodology for its quantitative determination.

Physicochemical Properties of Diethyl 2-Oxosuccinate, Sodium Salt

A thorough understanding of the molecule's properties is the foundation for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NaO₅ | [5] |

| Molecular Weight | 210.16 g/mol | [5] |

| Appearance | Beige to light orange crystalline powder | [6] |

| Melting Point | 188-190 °C (decomposes) | [6][7] |

| Structure | Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [5] |

| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | [6] |

The presence of the sodium cation and the enolate structure confers significant ionic character to the molecule. This is a primary determinant of its solubility profile.

Theoretical Framework: Factors Governing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[8][9] For an ionic compound like diethyl 2-oxosuccinate, sodium salt, its dissolution in an organic solvent is a more complex interplay of several factors:

-

Solute-Solvent Interactions: Strong interactions between the solute and solvent molecules are necessary to overcome the lattice energy of the solid salt and the intermolecular forces within the solvent.[10] For ionic compounds, this typically involves the solvent's ability to solvate the cation (Na⁺) and the anion (diethyl 2-oxosuccinate enolate).

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally better at dissolving ionic compounds because their dipoles can effectively surround and stabilize the ions.[10] A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, can interact strongly with the oxygen atoms of the enolate anion, enhancing solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[8][10]

-

Molecular Size: In some cases, larger solute molecules can be more difficult for solvent molecules to effectively surround and solvate, potentially leading to lower solubility.[8][10]

The interplay of these factors determines the extent to which diethyl 2-oxosuccinate, sodium salt will dissolve in a given organic solvent.

Logical Relationship of Solubility Factors

Caption: Key factors influencing the solubility of the target compound.

Qualitative Solubility Assessment

Based on the ionic nature of diethyl 2-oxosuccinate, sodium salt and the principles of solubility, a qualitative assessment of its solubility in common organic solvents can be made. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble to Moderately Soluble | High polarity and hydrogen bonding capability can solvate both the sodium cation and the enolate anion. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and dielectric constant make it an excellent solvent for many salts.[11] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of solvating cations effectively. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Moderate polarity may lead to limited solubility. |

| Acetone | Polar Aprotic | Slightly Soluble to Insoluble | Lower polarity compared to other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Insoluble | Low polarity makes it a poor solvent for ionic salts.[12] |

| Toluene | Nonpolar Aprotic | Insoluble | Nonpolar nature is not conducive to dissolving ionic compounds. |

| Hexane | Nonpolar Aprotic | Insoluble | A nonpolar solvent with very weak intermolecular forces. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely used technique.[4]

Materials and Equipment

-

Diethyl 2-oxosuccinate, sodium salt (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometry, gravimetric analysis).

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of diethyl 2-oxosuccinate, sodium salt into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a 25 °C water bath) and agitate them for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of diethyl 2-oxosuccinate. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the analytical method.

-

DF = Dilution factor.

-

-

Conclusion and Future Perspectives

While a comprehensive, publicly available database of the solubility of diethyl 2-oxosuccinate, sodium salt in various organic solvents is currently lacking, this guide provides a robust framework for researchers to navigate this challenge. By understanding the fundamental principles that govern solubility and by implementing a rigorous experimental protocol, scientists can generate the precise data needed for their specific applications. The qualitative assessment provided herein serves as a valuable starting point for solvent selection.

Future work in this area could involve the systematic determination of the solubility of this compound in a wide range of organic solvents at different temperatures. Such data would be a valuable contribution to the chemical and pharmaceutical sciences. Additionally, computational approaches, such as molecular dynamics simulations and quantitative structure-property relationship (QSPR) models, could be employed to predict the solubility of this and related compounds, further accelerating research and development efforts.[4]

References

-

G. A. van der Zanden, J. H. ter Horst, and P. C. M. M. Magusin, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation, vol. 18, no. 8, pp. 5041-5051, 2022. [Link]

-

Vedantu, "Explain any four factors which affect the solubility of ionic compounds," [Online]. Available: [Link].

-

Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry," [Online]. Available: [Link].

-

Chemistry LibreTexts, "17.5: Factors that Affect Solubility," [Online]. Available: [Link].

-

PubChem, "Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate," [Online]. Available: [Link].

-

ResearchGate, "What is the best methods for measuring the solubility of ionic solids in organic solvents?," [Online]. Available: [Link].

- Google Patents, "US4902819A - Preparation of sodium diethyl oxalacet

-

Gaylord Chemical Company, "DMSO Solubility Data," [Online]. Available: [Link].

-

ResearchGate, "Is there any THF-soluble Na-containing salt?," [Online]. Available: [Link].

Sources

- 1. reddit.com [reddit.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. diethyl 2-oxosuccinate [stenutz.eu]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | C8H11NaO5 | CID 16462971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl oxalacetate sodium salt | 40876-98-0 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Diethyl succinate | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Diethyl 2-oxosuccinate

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of Diethyl 2-oxosuccinate (CAS No. 108-56-5), a key intermediate in various synthetic pathways. As this β-keto ester predominantly exists in its more stable enol form, its spectroscopic analysis presents a unique instructional case. This document details the theoretical underpinnings and practical methodologies for analyzing Diethyl 2-oxosuccinate using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. Authored from the perspective of a seasoned application scientist, this guide emphasizes the causality behind experimental choices, self-validating protocols, and the synergistic interpretation of data to provide a holistic and unambiguous structural elucidation.

The Foundational Principle: Keto-Enol Tautomerism

Before delving into instrumental analysis, it is critical to understand the molecular state of Diethyl 2-oxosuccinate. Like many β-dicarbonyl compounds, it exists as a dynamic equilibrium between its keto and enol tautomers. However, extensive studies on related 2-oxosuccinates have demonstrated that this equilibrium is overwhelmingly shifted towards the enol form in solution and in the solid state.[1][2]

Expert Insight: The pronounced stability of the enol tautomer is attributed to two key factors:

-

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the ester carbonyl group (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via hydrogen bonding with the adjacent keto-ester carbonyl oxygen. This interaction provides significant thermodynamic stabilization.

Therefore, all subsequent spectroscopic interpretations will be based on the predominant diethyl 2-hydroxybutenedioate structure. The keto form, Diethyl 2-oxosuccinate, is typically present in concentrations too low to be detected by standard spectroscopic methods.

Diagram 1: Keto-Enol Tautomerism of Diethyl 2-oxosuccinate

Caption: The equilibrium between the keto and the more stable, conjugated enol tautomer.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is an excellent first-pass technique to confirm the presence of the conjugated π-system in the enol tautomer.

Principle of Analysis

The enol form of Diethyl 2-oxosuccinate possesses a conjugated system (O=C-C=C) which gives rise to a π→π* electronic transition. This transition occurs at a longer wavelength (lower energy) than the isolated n→π* transitions of the carbonyl groups in the keto form, making it readily identifiable.

Authoritative Grounding

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent with a low UV cutoff, such as Ethanol (λ_cutoff ≈ 210 nm) or Hexane (λ_cutoff ≈ 210 nm). Ethanol is often preferred due to its ability to dissolve the polar analyte effectively.

-

Sample Preparation: Prepare a dilute solution of Diethyl 2-oxosuccinate in the chosen solvent. A concentration in the range of 0.01 to 0.001 mg/mL is typically sufficient.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the sample spectrum from approximately 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation & Summary

| Parameter | Expected Value | Interpretation |

| λmax | ~280 nm | Corresponds to the π→π* transition of the conjugated enol system. |

The observation of a strong absorption band in this region is a primary piece of evidence confirming the predominance of the enol tautomer.

Infrared (IR) Spectroscopy: A Fingerprint of Functionality

IR spectroscopy provides unambiguous evidence for the functional groups present in the molecule, offering a clear distinction between the keto and enol forms.

Principle of Analysis

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of a broad O-H stretch, a C=C stretch, and multiple, distinct C=O stretches are hallmark indicators of the enol form of Diethyl 2-oxosuccinate.

Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is ideal for this analysis. ATR requires minimal sample preparation and provides high-quality data for liquids.

-

Sample Preparation:

-

ATR: Place one drop of neat Diethyl 2-oxosuccinate directly onto the ATR crystal.

-

Thin Film (Salt Plates): Place one drop of the neat liquid between two polished sodium chloride (NaCl) plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 600 cm⁻¹.

-

Data Interpretation & Summary

The spectrum will be dominated by signals from the enol tautomer. Data from analogous compounds suggest the following key absorptions.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Significance & Expert Commentary |

| 3300 - 2500 | Broad, Strong | O-H stretch (enol) | This is the most definitive peak for the enol form. Its broadness is a direct result of the strong intramolecular hydrogen bonding. |

| ~2980 | Medium | C-H stretch (sp³) | Corresponds to the methyl and methylene groups of the ethyl esters. |

| ~1740 | Strong, Sharp | C=O stretch (ester) | This is the non-conjugated ester carbonyl group. Its frequency is typical for a saturated ester.[3] |

| ~1670 | Strong, Sharp | C=O stretch (keto-ester, conjugated) | This carbonyl is part of the conjugated system, which lowers its vibrational frequency compared to the non-conjugated ester. |

| ~1610 | Medium | C=C stretch (enol) | Confirms the presence of the carbon-carbon double bond in the enol tautomer. |

| ~1250 | Strong | C-O stretch | Characteristic of the ester C-O single bonds. |

The absence of a strong, isolated ketone peak around 1715 cm⁻¹ and the presence of the very broad O-H and C=C peaks are self-validating evidence for the enol structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework of the molecule.

Principle of Analysis

¹H NMR reveals the chemical environment, connectivity, and number of different types of protons. ¹³C NMR provides information on all unique carbon atoms in the molecule. For Diethyl 2-oxosuccinate, the spectra will reflect the structure of the enol tautomer.

Diagram 2: Structure of Enol Form with Atom Numbering for NMR

Caption: Atom numbering for unambiguous NMR peak assignments.

Experimental Protocol

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly good at revealing exchangeable protons like the enolic -OH.

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethyl 2-oxosuccinate in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An inverse-gated decoupling pulse program can be used for more accurate integration if quantitative analysis is needed.[6]

-

2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively confirm assignments.

-

¹H NMR Data Interpretation

The spectrum will show one set of signals corresponding to the enol form.

| Peak Assignment (Atom #) | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Expert Commentary |

| OH | ~13.0 | Singlet (broad) | 1H | - | This highly deshielded proton is characteristic of an intramolecularly hydrogen-bonded enol. Its signal may be broad and is exchangeable with D₂O. |

| 3 | ~5.8 | Singlet | 1H | - | This is the vinyl proton on the C=C double bond. It appears as a singlet as there are no adjacent protons to couple with. |

| 5, 8 | ~4.2 | Quartet | 4H | ~7.1 | These are the methylene protons of the two ethyl groups. They are split into a quartet by the adjacent methyl protons. |

| 6, 9 | ~1.3 | Triplet | 6H | ~7.1 | These are the methyl protons of the two ethyl groups, split into a triplet by the adjacent methylene protons. The pattern of a quartet and a triplet is classic for an ethyl group. |

¹³C NMR Data Interpretation

The proton-decoupled spectrum will show 6 distinct signals, as C5/C8 and C6/C9 are chemically equivalent due to molecular symmetry.

| Peak Assignment (Atom #) | Expected δ (ppm) | Interpretation |

| 4 | ~170 | Carbonyl (Ester) |

| 1 | ~165 | Carbonyl (Keto-Ester, conjugated) |

| 2 | ~150 | C=C (C-OH) |

| 3 | ~95 | C=C (C-H) |

| 5, 8 | ~62 | Methylene (-OCH₂-) |

| 6, 9 | ~14 | Methyl (-CH₃) |

Note: The exact chemical shifts are predictive and can vary slightly based on solvent and concentration. The values are estimated based on standard chemical shift tables and data from similar structures.[1][7]

Integrated Spectroscopic Workflow

A robust characterization relies on the convergence of evidence from multiple techniques. The workflow below illustrates the logical process for analyzing Diethyl 2-oxosuccinate.

Diagram 3: Analytical Workflow for Diethyl 2-oxosuccinate

Caption: A synergistic workflow for the structural confirmation of Diethyl 2-oxosuccinate.

Conclusion

The spectroscopic analysis of Diethyl 2-oxosuccinate is a powerful case study in the importance of understanding tautomeric equilibria. The data from UV-Vis, IR, and NMR spectroscopy collectively and conclusively demonstrate that the molecule exists almost exclusively as its conjugated, intramolecularly hydrogen-bonded enol tautomer, Diethyl 2-hydroxybutenedioate. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a confident and complete characterization of the compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66951, Diethyl oxalacetate. Retrieved from [Link].

-

Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link].

-

SpectraBase (2025). Diethyl oxalacetate. John Wiley & Sons, Inc. Retrieved from [Link].

-

SpectraBase (2025). Diethyl oxalacetate sodium salt. John Wiley & Sons, Inc. Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

-

University of Regensburg. NMR: Novice Level, Spectrum 19. Retrieved from [Link].

-

Otto Chemie Pvt Ltd. (2024). Diethyl oxalacetate sodium salt, 95%. Retrieved from [Link].

-

European Journal of Organic Chemistry, Supporting Information. NMR Spectra of New Compounds. Retrieved from [Link].

-

ResearchGate (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link].

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link].

-

iChemical. Diethyl 2-oxosuccinate, CAS No. 108-56-5. Retrieved from [Link].

-

LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link].

-

Millersville University. Table of Characteristic IR Absorptions. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

Sources

role of sodium diethyl oxaloacetate in metabolic pathways

An In-depth Technical Guide to the Role of Sodium Diethyl Oxaloacetate in Metabolic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diethyl oxaloacetate is a stabilized, cell-permeable precursor to oxaloacetate, a critical intermediate in central carbon metabolism. This guide provides a comprehensive technical overview of its role in key metabolic pathways, including the Krebs cycle and gluconeogenesis. We will delve into the mechanistic underpinnings of its cellular uptake and conversion, its impact on cellular bioenergetics, and its emerging potential as a therapeutic modulator. This document will further provide detailed experimental protocols for researchers to investigate the metabolic effects of sodium diethyl oxaloacetate in a laboratory setting, complete with data interpretation guidelines and visualizations of the underlying biochemical pathways.

Introduction: The Significance of Oxaloacetate in Cellular Metabolism

Oxaloacetate (OAA) is a four-carbon dicarboxylic acid that holds a pivotal position at the crossroads of several major metabolic pathways.[1] It is the final intermediate in the Krebs cycle, condensing with acetyl-CoA to initiate the cycle, and a key substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[1][2][3] Due to its central role, the intracellular concentration of oxaloacetate is tightly regulated and is a critical determinant of cellular energy status and biosynthetic capacity.

However, the direct administration of oxaloacetate in experimental and therapeutic contexts is hampered by its inherent instability, as it readily decarboxylates to pyruvate.[4] Sodium diethyl oxaloacetate, the diethyl ester of oxaloacetate, offers a stable, cell-permeable alternative that can effectively deliver oxaloacetate into the cell, where it is subsequently hydrolyzed to its active form.[5] This guide will explore the multifaceted role of sodium diethyl oxaloacetate as a tool to modulate and study cellular metabolism.

Cellular Uptake and Conversion to Oxaloacetate

The utility of sodium diethyl oxaloacetate as a metabolic modulator hinges on its ability to cross the cell membrane and be efficiently converted to oxaloacetate. As a neutral diester, diethyl oxaloacetate is more lipophilic than its dicarboxylic acid counterpart, facilitating its passive diffusion across the plasma membrane.[6]

Once inside the cell, the ethyl ester groups are cleaved by intracellular esterases, a broad class of hydrolases present in the cytoplasm of most mammalian cells.[7][8][9] This enzymatic hydrolysis releases two molecules of ethanol and one molecule of oxaloacetate.

Caption: Cellular uptake and conversion of sodium diethyl oxaloacetate.

The Role of Oxaloacetate in Core Metabolic Pathways

The oxaloacetate delivered by sodium diethyl oxaloacetate integrates into several key metabolic pathways, most notably the Krebs cycle and gluconeogenesis.

The Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle, also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle, is the central hub of cellular respiration, occurring within the mitochondrial matrix.[10] It is a series of eight enzyme-catalyzed reactions that oxidize acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) that fuel the electron transport chain.[10]

Oxaloacetate is a critical component of the first and last steps of the cycle. It condenses with acetyl-CoA to form citrate, a six-carbon molecule, in a reaction catalyzed by citrate synthase.[10] The cycle then proceeds through a series of reactions that ultimately regenerate oxaloacetate, allowing the cycle to continue.[10][11]

By providing a supplemental source of oxaloacetate, sodium diethyl oxaloacetate can enhance the anaplerotic flux of the Krebs cycle, replenishing intermediates that may be diverted for biosynthetic purposes. This can lead to increased mitochondrial respiration and ATP production.[12][13]

Caption: The Krebs Cycle showing the entry of oxaloacetate.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and certain amino acids.[2] It is essential for maintaining blood glucose levels during periods of fasting or intense exercise.[3] The primary sites of gluconeogenesis are the liver and, to a lesser extent, the kidneys.[5]

Oxaloacetate is a key intermediate in the initial steps of gluconeogenesis.[2] In the mitochondria, pyruvate is carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase.[5] Oxaloacetate is then converted to phosphoenolpyruvate (PEP) by phosphoenolpyruvate carboxykinase (PEPCK).[5] PEP then enters the reverse glycolytic pathway to be converted to glucose.

Supplementation with sodium diethyl oxaloacetate can provide a direct precursor for gluconeogenesis, bypassing the need for pyruvate carboxylation. This can be particularly relevant in research models of metabolic diseases where gluconeogenic flux is a key parameter of interest.[3]

Caption: Role of oxaloacetate in gluconeogenesis.

Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of sodium diethyl oxaloacetate in cultured cells.

Assessment of Cellular Respiration using High-Resolution Respirometry

This protocol details the measurement of oxygen consumption rates (OCR) in cultured cells treated with sodium diethyl oxaloacetate, providing insights into its effects on mitochondrial function.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Sodium diethyl oxaloacetate (solution prepared fresh)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

-

Cultured cells of interest

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

Procedure:

-

Cell Seeding: Seed cells in an appropriate cell culture plate (e.g., 24-well or 96-well Seahorse plate) at a density that will result in a confluent monolayer on the day of the assay.

-

Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of sodium diethyl oxaloacetate or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).

-

Assay Preparation: Prior to the assay, replace the treatment medium with the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator for 1 hour.

-

Respirometry Measurement: Place the cell culture plate into the high-resolution respirometer and follow the manufacturer's instructions to measure basal oxygen consumption rate (OCR).

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (uncoupler): To determine maximal respiration.

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To measure non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Interpretation:

| Parameter | Expected Effect of Sodium Diethyl Oxaloacetate | Rationale |

| Basal Respiration | Increase | Increased availability of the Krebs cycle intermediate oxaloacetate can enhance overall mitochondrial activity. |

| ATP-Linked Respiration | Increase | Enhanced Krebs cycle flux leads to greater production of NADH and FADH₂, driving ATP synthesis. |

| Maximal Respiration | Increase | Increased substrate availability can support a higher rate of electron transport chain activity under uncoupled conditions. |

| Spare Respiratory Capacity | Increase | Indicates an enhanced ability of the cells to respond to increased energy demand. |

Metabolic Flux Analysis using ¹³C-Labeled Substrates

This protocol outlines a method to trace the metabolic fate of carbon from a labeled substrate in the presence of sodium diethyl oxaloacetate, providing a detailed view of its impact on metabolic pathways.

Materials:

-

Cell culture medium

-

Sodium diethyl oxaloacetate

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine)

-

Cultured cells of interest

-

Methanol, water, and chloroform (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture and Treatment: Culture cells to near-confluency. On the day of the experiment, switch to a medium containing the ¹³C-labeled substrate and the desired concentration of sodium diethyl oxaloacetate or vehicle control.

-

Metabolite Extraction: After the desired incubation time (e.g., allowing the system to reach isotopic steady state), rapidly aspirate the medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Phase Separation: Add water and chloroform to the extract to separate the polar and non-polar metabolites.

-

Sample Analysis: Analyze the polar metabolite fraction by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., Krebs cycle intermediates, amino acids, glycolytic intermediates).

-

Data Analysis: Calculate the fractional labeling of each metabolite to determine the relative contribution of the ¹³C-labeled substrate to different metabolic pathways. Compare the labeling patterns between the control and sodium diethyl oxaloacetate-treated cells.[14]

Data Interpretation:

An increase in the fractional labeling of Krebs cycle intermediates derived from [U-¹³C]-glucose in the presence of sodium diethyl oxaloacetate would suggest an enhanced flux through the Krebs cycle. Conversely, a decrease in the labeling of gluconeogenic end-products from a labeled precursor could indicate a shift away from gluconeogenesis.

Therapeutic and Research Applications

The ability of sodium diethyl oxaloacetate to modulate central carbon metabolism has led to its investigation in various research and therapeutic contexts.

-

Neuroprotection: Oxaloacetate has been shown to have neuroprotective effects, potentially by reducing glutamate excitotoxicity.[15]

-

Cancer Metabolism: Given the altered metabolism of many cancer cells (the Warburg effect), modulating the Krebs cycle with oxaloacetate is being explored as a potential anti-cancer strategy.[12]

-

Metabolic Diseases: Its role in gluconeogenesis and the Krebs cycle makes it a compound of interest for studying and potentially treating metabolic disorders such as type 2 diabetes.[14]

Conclusion

Sodium diethyl oxaloacetate serves as a valuable research tool and a potential therapeutic agent due to its ability to deliver the key metabolic intermediate, oxaloacetate, into cells. Its influence on the Krebs cycle and gluconeogenesis allows for the modulation of cellular bioenergetics and biosynthetic pathways. The experimental protocols outlined in this guide provide a starting point for researchers to explore the multifaceted roles of this compound in various biological systems. Further research into its long-term effects and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

-

Patsnap Eureka. (2025, September 10). Oxaloacetate as a Metabolic Modulator: Study Insights. [Link]

-

Sivitz, W. I., & Yu, L. (2018). Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. Journal of Biological Chemistry, 293(51), 19736–19746. [Link]

-

Yoshikawa, K. (1968). Studies on the anti-diabetic effect of sodium oxaloacetate. The Tohoku Journal of Experimental Medicine, 96(2), 127–141. [Link]

-

International Immunopharmacology. (2025, August 28). Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells. PubMed. [Link]

-

Liu, Y., et al. (2018). Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis. Cancer Medicine, 7(4), 1416-1429. [Link]

-

Liu, Y., et al. (2018). Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis. PMC. [Link]

-

Wilkins, H. M., et al. (2016). Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure. Journal of Neurochemistry, 137(1), 89-101. [Link]

-

Metabolic Engineering Communications. (2019). Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

-

ResearchGate. (2024, May 29). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. [Link]

-

Wilkins, H. M., et al. (2016). Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure. PMC. [Link]

-

Vande Voorde, J., et al. (2019). Improving the metabolic fidelity of cancer models with a physiological cell culture medium. Science Advances, 5(1), eaau7314. [Link]

-

ResearchGate. (2016, May 23). Oxaloacetate: Fluorimetric Method. [Link]

-

Creative BioMart. (n.d.). Oxaloacetate Assay Kit. [Link]

- Google Patents. (n.d.).

-

PubMed. (1985, September 16). Reactivation kinetics of diethylphosphoryl acetylcholine esterase. [Link]

-

ResearchGate. (2025, August 6). tmet-06. metabolic fate of oxaloacetate in glioblastoma. [Link]

-

ResearchGate. (2026, January 11). Oxaloacetate Mediates Mitochondrial Metabolism and Function. [Link]

-

Biology LibreTexts. (2021, August 1). 1.13: Determining the Efficiency of the Enzyme Acetylcholine Esterase Using Steady-State Kinetic Experiment. [Link]

-

Song, W. J., & Wei, D. Q. (2018). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 27(5), 868–881. [Link]

-

Chekmenev, E. Y., et al. (2013). Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate. PMC. [Link]

-

Wikipedia. (n.d.). Oxaloacetic acid. [Link]

-

Gorbacheva, I. V., et al. (2023). Oxaloacetate: Transmitter Function, Contribution to the Neurophysiological Processes of the Body, Prospects for Therapeutic Application. Jordan Journal of Biological Sciences, 16(3), 337-345. [Link]

-

PubChem. (n.d.). Diethyl oxalacetate. [Link]

-

Aldridge, W. N. (1953). Serum esterases. 2. An enzyme hydrolysing diethyl p-nitrophenyl phosphate (E 600) and its identity with the A-esterase of mammalian sera. The Biochemical Journal, 53(1), 117–124. [Link]

-

Patsnap Eureka. (2025, September 10). How Oxaloacetate Influences Glucose Metabolism: Metrics. [Link]

-

YouTube. (2015, June 6). Replenishing Oxaloacetate in Citric Acid Cycle. [Link]

-

Chemistry LibreTexts. (2024, September 22). 29.7: The Citric Acid Cycle. [Link]

-

Park, J., et al. (2021). Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. International Journal of Molecular Sciences, 22(23), 13045. [Link]

-

Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392–403. [Link]

-

Biocrates Life Sciences AG. (2024, December 11). Oxaloacetic acid (oaa) - metabolite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of the acetyl-CoA allosteric activator by Staphylococcus aureus pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum esterases. 2. An enzyme hydrolysing diethyl p-nitrophenyl phosphate (E 600) and its identity with the A-esterase of mammalian sera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 2-Oxosuccinate: From 19th-Century Isomerism to Modern Pharmacophore

Topic: Literature Review on the Discovery and Technical Utility of Diethyl 2-oxosuccinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Diethyl 2-oxosuccinate (also known as Diethyl oxalacetate; CAS: 105-56-6) is a dicarbonyl ester that has served as a cornerstone in organic chemistry for over 140 years. While often overshadowed by its cousin ethyl acetoacetate, diethyl 2-oxosuccinate possesses a unique reactivity profile due to the proximity of its ester and ketone functionalities, making it a critical "C4 building block" for heterocyclic drug discovery.

This guide synthesizes the historical discovery of the molecule with modern handling protocols, focusing on its keto-enol tautomerism—a feature that dictates its stability, reactivity, and spectroscopic characterization.

| Property | Data |

| IUPAC Name | Diethyl 2-oxobutanedioate |

| Molecular Formula | C₈H₁₂O₅ |

| Molecular Weight | 188.18 g/mol |

| Key Reactivity | Claisen condensation product; 1,3-dielectrophile |

| Physical State | Oily liquid (often equilibrating to solid enol forms upon standing) |

Historical Grounding: The Wislicenus Legacy

The "discovery" of diethyl 2-oxosuccinate is not a singular event but a pivotal chapter in the structural theory of organic chemistry.

In the late 19th century, Johannes Wislicenus (University of Würzburg/Leipzig) utilized this molecule to champion the theories of stereochemistry proposed by van 't Hoff. While Ludwig Claisen formally defined the condensation mechanism that bears his name, it was Wislicenus who extensively characterized oxalacetic esters in 1877 and 1886 .

The Scientific Debate:

Wislicenus was fascinated by the substance's ability to exist in multiple forms. At the time, the concept of tautomerism (dynamic equilibrium between structural isomers) was nascent. Diethyl 2-oxosuccinate became a primary model for studying desmotropy (the phenomenon where tautomers can be isolated as separate substances). Wislicenus demonstrated that the "acidity" of the molecule and its reaction with ferric chloride (producing a deep red color) were linked to the enolic form, laying the groundwork for our modern understanding of

Mechanistic Core: The Claisen Condensation

The synthesis of diethyl 2-oxosuccinate represents the archetypal Crossed Claisen Condensation . It involves the reaction of diethyl oxalate (a non-enolizable ester) with ethyl acetate (an enolizable ester) in the presence of a strong base.

Synthesis Logic

-

Reagent Choice: Diethyl oxalate is used as the electrophile because it cannot self-condense (lacks

-protons).[1] This forces the enolate of ethyl acetate to attack the oxalate, ensuring high regioselectivity. -

Base Selection: Sodium ethoxide (NaOEt) is the standard base. It matches the ester leaving group (ethoxide), preventing transesterification byproducts.

Reaction Mechanism (DOT Visualization)

The following diagram details the electron flow from the initial deprotonation to the final acidification.

Figure 1: Step-wise mechanism of the Crossed Claisen Condensation yielding Diethyl 2-oxosuccinate.

Structural Characterization: The Tautomerism Challenge

For the modern scientist, the primary challenge in working with diethyl 2-oxosuccinate is its Keto-Enol Tautomerism . Unlike simple ketones, the equilibrium here is heavily shifted by solvent polarity and temperature.

Spectroscopic Signatures

The molecule exists as a mixture of the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).

| Feature | Diketo Form (Solvent: polar/d6-DMSO) | Enol Form (Solvent: non-polar/CDCl3) |

| Structure | EtOOC-CH₂-CO-COOEt | EtOOC-CH=C(OH)-COOEt |

| ¹H NMR (CH₂/CH) | Singlet ~3.8–4.2 ppm (Methylene) | Singlet ~5.9–6.2 ppm (Vinyl Methine) |

| ¹H NMR (OH) | N/A | Broad Singlet ~11.0–12.5 ppm (H-bonded) |

| IR (Carbonyl) | ~1740–1750 cm⁻¹ (Ester/Ketone overlap) | ~1650–1680 cm⁻¹ (Conjugated Ester) |

| Color Reaction | Negative FeCl₃ test | Positive FeCl₃ test (Deep Red) |

Experimental Insight: In non-polar solvents like CDCl₃ or CCl₄, the enol form predominates (often >70%) due to the stabilization of the six-membered chelate ring formed by the enol hydroxyl and the ester carbonyl. In polar solvents like water or DMSO, the diketo form is favored.

Modern Synthetic Protocol (Self-Validating)

Based on Organic Syntheses, Coll. Vol. 2, p. 279 and modern adaptations.

The Protocol

-

Preparation of Alkoxide: In a dry 3-neck flask under N₂, dissolve 23g of sodium metal in 300mL absolute ethanol. Validation: Ensure complete dissolution of Na; solution must be clear.

-

Evaporation: Remove excess ethanol under vacuum to obtain dry sodium ethoxide powder. Critical: Any residual water will hydrolyze the oxalate ester.

-

Condensation: Suspend the NaOEt in dry diethyl ether. Add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise.

-

Reflux: Heat gently for 12 hours. The mixture will turn yellow/brown as the sodium salt of the product precipitates.

-

Hydrolysis: Cool to 0°C. Add dilute H₂SO₄ until acidic (pH ~2).

-

Extraction: Extract with ether, dry over MgSO₄, and distill under reduced pressure.

Safety & Stability Note

Diethyl 2-oxosuccinate is heat sensitive . Distillation must be performed under high vacuum (<10 mmHg). If heated too high (>150°C) at atmospheric pressure, it decarbonylates to form diethyl malonate.

Applications in Drug Development

Diethyl 2-oxosuccinate is a "privileged scaffold" precursor. Its 1,3-dielectrophilic nature allows it to react with binucleophiles to form heterocycles found in oncology and anti-infective drugs.

Heterocycle Synthesis Map

The following diagram illustrates the divergent synthesis pathways utilized in medicinal chemistry.

Figure 2: Divergent synthetic pathways for Diethyl 2-oxosuccinate in heterocyclic chemistry.

Specific Pharmaceutical Relevance

-

Pyrazoles: Reaction with hydrazines yields pyrazole-3-carboxylates. These scaffolds are structural analogs to Celecoxib and other COX-2 inhibitors.

-

Orotic Acid Synthesis: Condensation with urea yields derivatives of Orotic Acid (Vitamin B13), a key intermediate in pyrimidine nucleotide biosynthesis studies.

References

-

Wislicenus, J. (1877). Ueber die isomeren Krotonsäuren. Justus Liebigs Annalen der Chemie, 188, 218-224. (Foundational work on isomerism using acetoacetic/oxalacetic esters).

-

Cox, R. F. B., & McElvain, S. M. (1943). Ethyl Ethoxalylpropionate.[2] Organic Syntheses, Collective Vol. 2, 272. (Detailed protocol for Claisen condensation of oxalate esters). [Link]

-